![molecular formula C8H8ClF2NO2 B6295281 (S)-2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride CAS No. 2241594-33-0](/img/structure/B6295281.png)
(S)-2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride
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Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, and solubility. For “(S)-2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride”, the available information indicates that it is a solid with a melting point of 115-118 °C .Scientific Research Applications
Chemical Synthesis and Derivative Studies
One area of application involves the synthesis of complex molecules. For example, studies have detailed the synthesis of various derivatives and explored their chemical properties. Such research often aims to understand the reactivity and potential utility of these compounds in broader chemical contexts, including their role in forming polymers or other macromolecules with specific functional applications (Malgesini et al., 2003; Bodanszky et al., 2009).
Pharmaceutical Research
In the pharmaceutical domain, derivatives of similar compounds have been investigated for their antibacterial properties, highlighting the potential of (S)-2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride in drug development. For instance, research into the asymmetric synthesis of quinolonecarboxylic acid class antibacterial agents showcases the exploration of enantiomers for enhanced activity and solubility, which could imply similar avenues for research with this compound (Rosen et al., 1988).
Herbicide Formulation and Agricultural Applications
Additionally, research into related compounds includes the development of new herbicide formulations, such as those based on 2,4-dichlorophenoxy-acetic acid, which may offer insights into the agricultural applications of this compound. Studies have investigated the efficacy, surfactant properties, and compatibility of these formulations with fertilizers, which could be relevant for enhancing crop protection strategies (Volgas et al., 2005).
Environmental Monitoring and Analysis
Research on detecting and analyzing similar compounds in environmental samples has significant implications for monitoring pollution and ensuring ecosystem health. Techniques for the spectrophotometric determination of herbicides in water and other materials have been developed, which could be adapted for compounds like this compound to track its presence and impact in the environment (Shivhare et al., 1991).
Safety and Hazards
The safety and hazards associated with a compound are typically provided in its Material Safety Data Sheet (MSDS). For “(S)-2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride”, the available information indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation .
Mechanism of Action
Target of Action
The primary targets of “(S)-2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride” are currently unknown. This compound is a derivative of 2,4-difluorophenylacetic acid
Mode of Action
It’s worth noting that the presence of the 2,4-difluorophenyl group may influence the compound’s interaction with its targets .
properties
IUPAC Name |
(2S)-2-amino-2-(2,4-difluorophenyl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2.ClH/c9-4-1-2-5(6(10)3-4)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXGQKSSYMPCBH-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)[C@@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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